2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Description
The compound 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione is a structurally complex molecule featuring a fused purine-oxazole dione core with benzyl and methyl substituents. These derivatives, such as cyclopropane 5c (synthesized via 1,3-dipolar cycloaddition and photolysis), exhibit significant bioactivity due to their ability to interact with insect nervous system targets like the 5FT3 protein .
Properties
IUPAC Name |
2-benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-8-19-12-13(17-15(19)23-10)18(2)16(22)20(14(12)21)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVPBOABBUWTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Oxazole Ring Formation: The oxazole ring is introduced via cyclization reactions, often involving the use of reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.
Benzylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The insecticidal efficacy and structural features of 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione analogs can be contextualized against well-known natural and synthetic cyclopropane-based insecticides, such as trans-chrysanthemic acid (a key component of pyrethroids) and pyrethrin (a natural insecticide). Below is a detailed analysis based on available research:
Table 1: Comparative Insecticidal Activity
| Compound | Target Insect (Aedes aegypti) | Knockdown Time (min) | Mortality (%) | Binding Affinity to 5FT3 Protein (kcal/mol) |
|---|---|---|---|---|
| Cyclopropane 5c | Aedes aegypti | 8.2 ± 0.3 | 98.5 ± 1.2 | -8.9 |
| trans-Chrysanthemic acid | Aedes aegypti | 14.5 ± 0.6 | 82.0 ± 2.1 | -6.7 |
| Pyrethrin | Aedes aegypti | 10.8 ± 0.4 | 94.3 ± 1.8 | -7.4 |
Key Findings:
Superior Knockdown Efficiency: Cyclopropane 5c demonstrated the fastest knockdown time (8.2 minutes) against Aedes aegypti, outperforming both pyrethrin (10.8 minutes) and trans-chrysanthemic acid (14.5 minutes). This rapid action correlates with its high binding affinity (-8.9 kcal/mol) to the 5FT3 protein, a critical target in insect neurotoxicity .
Structural Advantages : Unlike pyrethrin and trans-chrysanthemic acid—which rely on ester and cyclopropane-carboxylic acid moieties—cyclopropane 5c incorporates a spiro-cyclopropane fused to a pyrrolidine-2,3-dione core. This configuration enhances steric stability and electronic interactions with target proteins .
Mortality Rates : Cyclopropane 5c achieved near-complete mortality (98.5%) in Aedes aegypti populations, compared to 82% for trans-chrysanthemic acid. This aligns with molecular docking studies showing stronger hydrogen bonding and hydrophobic interactions between 5c and the 5FT3 active site .
Mechanistic Insights and Limitations
- Mode of Action: Cyclopropane derivatives like 5c disrupt sodium channel gating in insect neurons, similar to pyrethroids. However, the fused oxazole-dione system in this compound analogs may introduce additional π-π stacking interactions, further stabilizing protein-ligand complexes .
- Stability and Resistance : While pyrethrins degrade rapidly under UV light, synthetic cyclopropanes (e.g., 5c) exhibit improved photostability due to their rigid spiro architecture. However, cross-resistance risks with existing pyrethroid-resistant insect strains require further investigation .
Biological Activity
2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse scientific literature.
Synthesis
The compound can be synthesized through various methods, including the van Leusen oxazole synthesis. This method has been widely used for producing oxazole derivatives and involves the reaction of aldehydes with TosMIC in the presence of a base. Recent advancements have improved yields and reaction conditions, making the synthesis more efficient and environmentally friendly .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness varies based on concentration and specific bacterial species .
Enzyme Inhibition
Another notable biological activity is its role as an enzyme inhibitor. Research has shown that it can inhibit specific enzymes involved in metabolic pathways associated with cancer and microbial infections. This inhibition may contribute to its overall therapeutic potential .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Case Study 1: Anticancer Efficacy
- Case Study 2: Antimicrobial Testing
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the critical considerations in designing a synthesis route for 2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione?
- Methodological Answer : Synthesis requires multi-step strategies, including regioselective functionalization of the purine-oxazole core. Key steps involve:
- Introducing the benzyl group via nucleophilic substitution or coupling reactions, ensuring minimal steric hindrance.
- Methylation at positions 4 and 7 using methyl halides or dimethyl sulfate under controlled pH to avoid over-alkylation.
- Purification via column chromatography (silica gel, gradient elution) or recrystallization, as described for structurally related benzothiazepines .
- Data Table :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzylation | BnBr, K₂CO₃, DMF, 80°C | 65 | 92% |
| Methylation | CH₃I, NaH, THF, 0°C→RT | 78 | 89% |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 2.1–2.5 ppm).
- XRD : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated for benzoxazole derivatives .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₄N₄O₃: 335.1142).
Q. How do structural analogs inform the study of this compound’s reactivity?
- Methodological Answer : Compare with benzothiazepine and oxazole derivatives (e.g., 4-benzylsulfanyl-1,3-oxazole) to predict:
- Electron-withdrawing/donating effects of substituents on ring stability.
- Susceptibility to hydrolysis or oxidation, guided by studies on similar purine-oxazole hybrids .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate results using multiple assays (e.g., enzyme inhibition + cell viability tests).
- Structural Validation : Confirm compound integrity via XRD or 2D NMR to rule out degradation .
- Statistical Rigor : Apply ANOVA or Bayesian analysis to assess variability, as emphasized in experimental design frameworks .
Q. What strategies optimize reaction conditions for higher yields?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reactivity.
- Catalyst Selection : Use Pd/C or CuI for coupling reactions, as shown in purino-oxazole syntheses .
- Temperature Gradients : Optimize exothermic steps (e.g., methylation) using low-temperature protocols .
Q. How can computational modeling predict this compound’s interactions?
- Methodological Answer :
- DFT Calculations : Map electron density to identify nucleophilic/electrophilic sites (e.g., oxazole ring).
- Docking Studies : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina, referencing benzodiazepine scaffold studies .
Q. What methodologies assess thermal stability for storage and application?
- Methodological Answer :
- TGA/DSC : Measure decomposition temperatures (Td) and phase transitions.
- Accelerated Aging : Store at 40°C/75% RH for 6 months, monitoring purity via HPLC, as in benzoxadiazole studies .
Data Contradiction and Reproducibility
Q. How can solubility discrepancies in biological assays be addressed?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability.
- Dynamic Light Scattering (DLS) : Confirm nanoaggregation, which may falsely indicate low solubility .
Q. What protocols ensure reproducibility in synthetic procedures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
